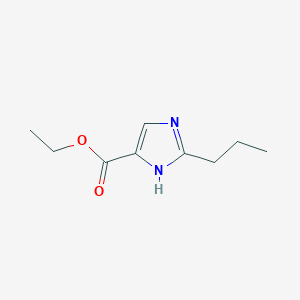
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is a derivative of D-glucopyranose, characterized by the substitution of hydrogen atoms with benzyl groups at the 2, 3, 4, and 6 positions, and a fluoride group at the anomeric carbon. This compound is often utilized in organic synthesis, particularly in the preparation of glycosyl fluorides, which are valuable intermediates in the synthesis of complex carbohydrates and glycoconjugates .
Mécanisme D'action
Target of Action
It’s known that this compound is a crucial intermediate in organic synthesis , often used in the formation of glucosides .
Mode of Action
The compound acts as an intermediate for glucosylation couplings . It’s converted into other derivatives using various reagents in the presence of a base . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the compounds it’s being reacted with.
Biochemical Pathways
It’s used in the synthesis of important d-glucopyranosyl derivatives , which can be involved in various biochemical pathways depending on the final product.
Pharmacokinetics
As an intermediate in organic synthesis , its bioavailability would depend on the final compound it’s used to produce.
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride’s action would depend on the specific reactions it’s involved in and the final compounds it’s used to produce .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds or reagents . For instance, it’s stored at temperatures between 28°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. The benzyl groups provide steric hindrance, which can influence the enzyme’s activity and specificity. Additionally, the fluoride group can act as a leaving group in enzymatic reactions, making this compound a valuable tool in studying enzyme mechanisms and kinetics .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of glycosyltransferases, leading to alterations in glycosylation patterns on proteins and lipids. These changes can impact cell signaling pathways, such as those involving receptor tyrosine kinases and G-protein coupled receptors, ultimately affecting cellular responses and functions . Additionally, this compound can modulate gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The benzyl groups provide hydrophobic interactions, while the fluoride group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. For example, this compound has been shown to inhibit certain glycosidases by binding to their active sites and preventing substrate access . Additionally, it can influence gene expression by modulating the glycosylation status of transcription factors, thereby affecting their stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time, particularly in the presence of moisture and light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in glycosylation patterns and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate glycosylation patterns and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects are crucial for determining the appropriate experimental conditions and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to glycosylation and carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules . The compound can also affect metabolic flux by altering the availability of glycosyl donors and acceptors, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic benzyl groups can influence its distribution by promoting interactions with lipid membranes and other hydrophobic environments . Additionally, binding proteins can modulate its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often targeted to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of benzyl chloride in the presence of a base to protect the hydroxyl groups, followed by the reaction with diethylaminosulfur trifluoride (DAST) to introduce the fluoride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for the protection and fluorination steps to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as azides or thiols, to form glycosyl derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized to form benzaldehyde derivatives or reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a catalyst are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Glycosyl Azides: Formed by substitution of the fluoride group with azide.
Glycosyl Thiols: Formed by substitution with thiols.
Benzaldehyde Derivatives: Formed by oxidation of benzyl groups.
Applications De Recherche Scientifique
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is extensively used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of glycosylation processes and enzyme mechanisms.
Medicine: In the development of glycosylated drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride: Similar structure but with an alpha configuration at the anomeric carbon.
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl Fluoride: Similar structure but derived from D-galactose.
Uniqueness
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is unique due to its beta configuration, which influences its reactivity and the types of glycosidic bonds it forms. This makes it particularly useful in the synthesis of beta-linked glycosides, which are prevalent in many biological systems .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-BGSSSCFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447063 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78153-79-4 | |
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



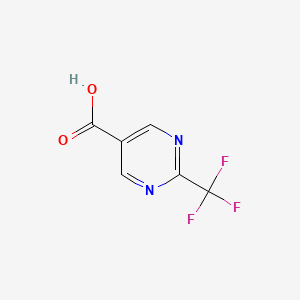
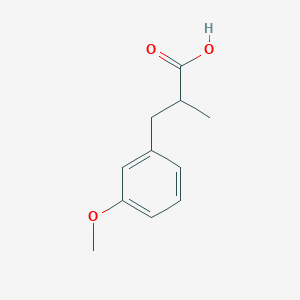

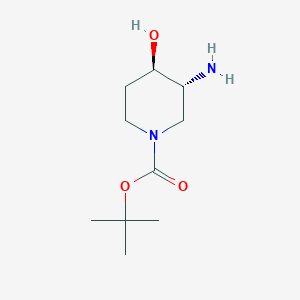
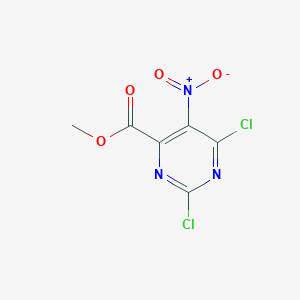
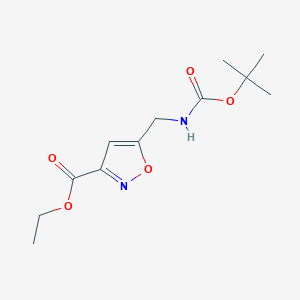
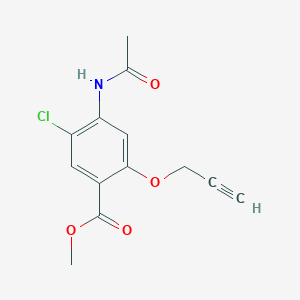
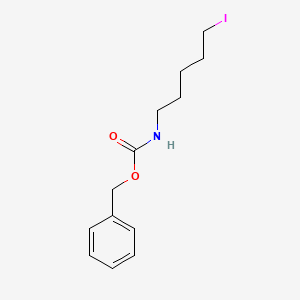
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)
![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
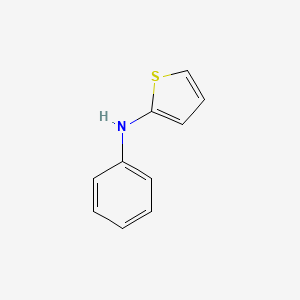
![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)
